N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC13641625
Molecular Formula: C19H27BClNO3
Molecular Weight: 363.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27BClNO3 |
|---|---|
| Molecular Weight | 363.7 g/mol |
| IUPAC Name | N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C19H27BClNO3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(21)16(12-14)22-17(23)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3,(H,22,23) |
| Standard InChI Key | XAXWPCNBRGUROV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCCC3 |
Introduction
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide is a boronic acid derivative commonly used as an intermediate in organic synthesis. Its structure includes a boronate ester functional group (dioxaborolane), which is often utilized in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This compound is gaining attention due to its applications in medicinal chemistry and material sciences.
Structural Features
The compound features:
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A boronate ester group (dioxaborolane), which enhances its reactivity in cross-coupling reactions.
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A cyclohexanecarboxamide moiety, which contributes to its stability and potential biological activity.
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A chlorophenyl group that can influence its electronic properties and reactivity.
Synthetic Applications
The boronate ester group makes this compound a key reagent in:
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Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds.
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Development of pharmaceuticals and agrochemicals by introducing complex aromatic systems.
Material Science
The compound could also serve as a precursor for functionalized polymers or materials with unique electronic properties due to the boronate ester group.
Synthesis
The synthesis of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide typically involves:
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Functionalization of the phenyl ring with a dioxaborolane group using organoborane chemistry.
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Coupling with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.
Safety and Handling
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
|---|---|
| Precautionary Measures | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes). |
This compound should be handled in a well-ventilated area while wearing appropriate personal protective equipment (PPE).
Future Research Directions
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Biological Evaluation: Investigating its potential as a proteasome inhibitor or other enzyme targets.
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Optimization in Catalysis: Exploring its role in more efficient catalytic systems for organic synthesis.
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Material Development: Utilizing it as a building block for advanced materials with electronic or photonic applications.
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